molecular formula C16H13N5O2 B018819 N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine CAS No. 152460-09-8

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Cat. No. B018819
Key on ui cas rn: 152460-09-8
M. Wt: 307.31 g/mol
InChI Key: OJITWRFPRCHSMX-UHFFFAOYSA-N
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Patent
US05521184

Procedure details

248.2 g (0.96 mol) of 2-methyl-5-nitrophenylguanidine nitrate are added to a solution of 170 g (0.96 mol) of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 2.0 liters of isopropanol. After the addition of 42.5 g of sodium hydroxide, the reddish suspension is boiled at reflux for 12 hours. After cooling to 0°, filtration, washing with 2.0 liters of isopropanol and 3×400 ml of methanol and drying, there is obtained N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, m.p. 195°-198°, Rf =0.68 (methylene chloride:methanol=9.1).
Quantity
248.2 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[NH:15][C:16]([NH2:18])=[NH:17].CN(C)[CH:21]=[CH:22][C:23]([C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1)=O.[OH-].[Na+]>C(O)(C)C>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[NH:15][C:16]1[N:18]=[C:23]([C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)[CH:22]=[CH:21][N:17]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
248.2 g
Type
reactant
Smiles
[N+](=O)(O)[O-].CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=N)N
Name
Quantity
170 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
42.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing with 2.0 liters of isopropanol and 3×400 ml of methanol
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NC1=NC=CC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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